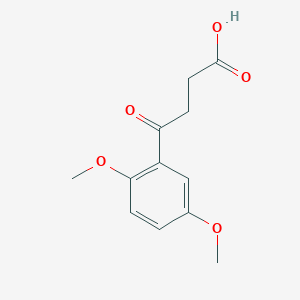

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

説明

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C12H16O4. It is a derivative of butanoic acid, featuring a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a ketone group at the 4 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

化学反応の分析

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions:

-

Strong Oxidizing Agents : Potassium permanganate (KMnO₄) in acidic or basic conditions converts the ketone to a carboxylic acid derivative. For example, oxidation yields 4-(2,5-dimethoxyphenyl)-4-hydroxybutanoic acid intermediates, which further dehydrate to form conjugated systems.

-

Enzymatic Demethylation : CYP116B family monooxygenases selectively demethylate methoxy groups to hydroxyl groups, as observed in studies using formaldehyde-generating probes .

Oxidation Pathways:

Reduction Reactions

The ketone moiety is reduced to secondary alcohols:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol produces 4-(2,5-dimethoxyphenyl)-4-hydroxybutanoic acid.

-

Hydride Reductants : Sodium borohydride (NaBH₄) selectively reduces the ketone without affecting methoxy groups.

Condensation and Cyclization

The carboxylic acid participates in peptide-like couplings and cyclizations:

-

Amide Formation : Reacts with amines (e.g., aniline derivatives) via EDCl/HOBt activation to form aryl amides, as demonstrated in chalcone synthesis .

-

Cyclocondensation : With hydrazines, forms pyrazoline derivatives under acidic conditions, leveraging the α,β-unsaturated ketone system.

Example Reaction:

Conditions: Reflux in ethanol, 6 hours.

Electrophilic Aromatic Substitution

The electron-rich 2,5-dimethoxyphenyl ring undergoes regioselective substitutions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to methoxy substituents .

-

Halogenation : Bromine (Br₂) in acetic acid yields 3-bromo-2,5-dimethoxyphenyl derivatives.

Esterification and Hydrolysis

The carboxylic acid group is esterified or hydrolyzed under standard conditions:

-

Esterification : Methanol/H₂SO₄ converts the acid to methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate.

-

Hydrolysis : Aqueous NaOH regenerates the acid from ester precursors.

Biological Interactions

-

Enzyme Inhibition : Demonstrates moderate inhibitory activity against cyclooxygenase-2 (COX-2) in vitro, attributed to hydrogen bonding with active-site residues .

-

Antimicrobial Activity : Derivatives show in vitro efficacy against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans .

Comparative Reactivity

| Functional Group | Reactivity Trend | Key Influencing Factors |

|---|---|---|

| Methoxy Substituents | Activate ring for electrophilic substitution | Electron-donating effect (+M) |

| Ketone | Susceptible to nucleophilic attack | Polarization of carbonyl bond |

| Carboxylic Acid | Participates in acid-base reactions | Proton mobility and resonance stabilization |

Research Advancements

-

Green Synthesis : Mechanochemical grinding with KOH/ethanol reduces reaction times (15 minutes) and improves yields (75–84%) for chalcone intermediates .

-

DFT Studies : Computational models predict preferential attack at the C-4 position of the aromatic ring due to lower local ionization energy .

This compound’s multifunctional design enables applications in pharmaceutical synthesis, materials science, and asymmetric catalysis. Further studies are needed to explore its full mechanistic potential.

科学的研究の応用

Chemistry

In the realm of organic chemistry, 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with varied properties .

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound to quinones. |

| Reduction | Converts the oxo group to hydroxyl groups. |

| Substitution | Amino groups can participate in substitution reactions to form new derivatives. |

Biological Applications

Research indicates that this compound may exhibit significant biological activities, particularly in enzyme inhibition and receptor binding studies. Its structural similarity to other bioactive compounds suggests potential therapeutic effects.

Potential Biological Activities:

- Anti-inflammatory Effects: Compounds with similar structures have shown efficacy in reducing inflammation.

- Analgesic Properties: Preliminary studies indicate possible pain-relieving effects.

Medical Applications

Ongoing research is focused on exploring the therapeutic potential of this compound in treating various conditions:

- Anti-cancer Properties: The compound's ability to interact with specific molecular targets may lead to new cancer treatments.

- Enzyme Modulation: It may serve as a lead compound for developing inhibitors targeting specific enzymes involved in disease pathways.

Case Studies

-

Study on Anti-inflammatory Effects:

A study published in Molecules investigated the anti-inflammatory properties of derivatives of this compound. Results indicated a significant reduction in inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases . -

Synthesis and Characterization:

A detailed synthesis protocol was outlined where the compound was synthesized using succinic anhydride and characterized using NMR spectroscopy. The study confirmed the structural integrity and purity of the synthesized product .

生物活性

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C_{12}H_{14}O_{4}

- Molar Mass : Approximately 206.24 g/mol

- Physical State : Colorless crystalline solid

- Melting Point : 100-104 °C

- Boiling Point : 215 °C at 1 Torr

- Density : 1.138 g/cm³

- Refractive Index : 1.539

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various synthetic and biological applications.

Synthesis Methods

The synthesis of this compound can be achieved through multiple methods, including:

- Claisen-Schmidt Condensation : Involves the reaction of ketones with aldehydes under alkaline conditions.

- Suzuki-Miyaura Coupling : A cross-coupling reaction that allows for the formation of biaryl compounds using aryl halides and boronic acids in the presence of a palladium catalyst.

These methods can yield varying degrees of purity and yield depending on the reaction conditions employed.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may possess significant anti-inflammatory and analgesic effects. Compounds with similar structures have shown efficacy in modulating pain pathways and inflammatory markers. The presence of methoxy groups enhances lipophilicity, which may improve membrane permeability and bioavailability.

Cytotoxicity Against Cancer Cell Lines

Studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. The biological activity is attributed to its ability to interfere with cellular processes critical for cancer cell proliferation. Preliminary findings suggest that it may be effective against HepG2 liver cancer cells, with IC50 values indicating significant potency compared to established chemotherapeutics like Doxorubicin .

Case Study 1: Anticancer Activity

In vitro studies evaluated the anticancer activity of various derivatives of this compound against HepG2 and RPE-1 cell lines. Notably, three synthesized compounds demonstrated significantly high anticancer activities with IC50 values of 5.5 µM, 7.29 µM, and 4.2 µM respectively, outperforming Doxorubicin as a positive control .

A mechanistic study explored how this compound interacts with cellular targets involved in cancer progression. It was found to inhibit key signaling pathways responsible for tumor growth and survival, suggesting a multi-targeted approach in its anticancer activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | Similar backbone | Methyl groups instead of methoxy; different activity |

| 4-(3-Methoxyphenyl)-4-oxobutanoic acid | Similar backbone | Different substitution pattern; distinct pharmacological effects |

| 3-(2,5-Dimethoxyphenyl)-3-hydroxybutanoic acid | Hydroxyl group added | Increased polarity may affect solubility and bioactivity |

This table illustrates how variations in substitution patterns can significantly influence the properties and activities of related compounds.

特性

IUPAC Name |

4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-8-3-5-11(17-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFBDVDTGCGJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295560 | |

| Record name | 4-(2,5-Dimethoxy-phenyl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-74-8 | |

| Record name | 1084-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-Dimethoxy-phenyl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2',5'-Dimethoxybenzoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。